molecular formula C5H7NO4S B1206608 Tidiacic CAS No. 30097-06-4

Tidiacic

Cat. No.: B1206608
CAS No.: 30097-06-4
M. Wt: 177.18 g/mol
InChI Key: DAXBISKSIDBYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tidiacic, also known as thiazolidine-2,4-dicarboxylic acid, is a hepatoprotective compound. It is often used in combination with the amino acid arginine to form this compound arginine, which acts as a sulfur donor. This compound has been described as having similar indications and uses to silymarin, a well-known liver-protective agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tidiacic can be synthesized through a series of chemical reactions involving thiazolidine derivatives. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that the synthesis involves the formation of the thiazolidine ring and subsequent carboxylation at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The exact methods and conditions used in industrial production are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Tidiacic undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may yield products with different substituents on the thiazolidine ring.

Scientific Research Applications

Tidiacic has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving sulfur-containing compounds.

    Biology: Studied for its effects on cellular processes and its potential as a protective agent against oxidative stress.

    Medicine: Investigated for its hepatoprotective properties and potential therapeutic applications in liver diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tidiacic involves its role as a sulfur donor. This property allows it to participate in various biochemical processes that protect cells from oxidative damage. This compound interacts with molecular targets such as enzymes and proteins involved in detoxification pathways, thereby enhancing the liver’s ability to neutralize harmful substances .

Comparison with Similar Compounds

Similar Compounds

    Silymarin: A well-known hepatoprotective agent with similar indications and uses.

    Methionine: An amino acid with sulfur-donating properties, used in liver protection.

    N-acetylcysteine: A compound with antioxidant properties, used to treat acetaminophen overdose and other conditions involving oxidative stress.

Uniqueness of Tidiacic

This compound is unique in its specific chemical structure, which includes the thiazolidine ring and two carboxyl groups. This structure allows it to act as an effective sulfur donor and participate in various biochemical reactions. Its combination with arginine to form this compound arginine further enhances its hepatoprotective properties, making it a valuable compound in liver therapy .

Properties

IUPAC Name

1,3-thiazolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXBISKSIDBYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865528
Record name Tidiacic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30097-06-4
Record name 2,4-Thiazolidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30097-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tidiacic [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030097064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tidiacic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tidiacic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tidiacic
Reactant of Route 2
Tidiacic
Reactant of Route 3
Tidiacic
Reactant of Route 4
Reactant of Route 4
Tidiacic
Reactant of Route 5
Tidiacic
Reactant of Route 6
Tidiacic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.